![molecular formula C15H12N2O3 B14270493 2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid CAS No. 140641-05-0](/img/structure/B14270493.png)
2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid is an organic compound with a complex structure that includes a pyridine ring, a phenoxy group, and a cyanoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step often involves the reaction of 4-hydroxybenzaldehyde with 2-bromopyridine in the presence of a base such as potassium carbonate. This reaction forms the phenoxy intermediate.
Introduction of the Cyanoethyl Group: The phenoxy intermediate is then reacted with acrylonitrile under basic conditions to introduce the cyanoethyl group.
Carboxylation: Finally, the intermediate is subjected to carboxylation using carbon dioxide in the presence of a catalyst to form the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-[4-(1-Carboxyethyl)phenoxy]pyridine-3-carboxylic acid.
Reduction: 2-[4-(1-Aminoethyl)phenoxy]pyridine-3-carboxylic acid.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The cyanoethyl group can interact with enzymes or receptors, modulating their activity. The phenoxy and pyridine rings can facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
2-[4-(1-Cyanoethyl)phenoxy]pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
2-[4-(1-Cyanoethyl)phenoxy]benzene-1-carboxylic acid: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
CAS No. |
140641-05-0 |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-[4-(1-cyanoethyl)phenoxy]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H12N2O3/c1-10(9-16)11-4-6-12(7-5-11)20-14-13(15(18)19)3-2-8-17-14/h2-8,10H,1H3,(H,18,19) |
InChI Key |
ZTDCNPNDDAMVSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


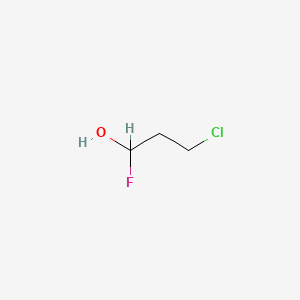
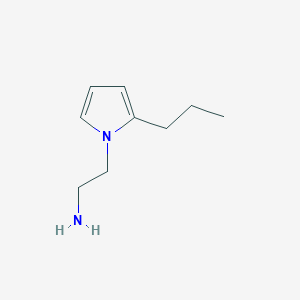
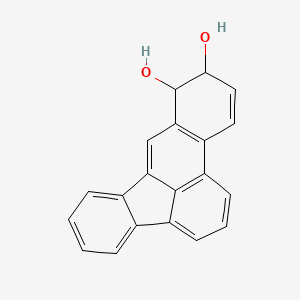
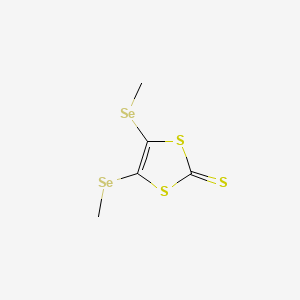
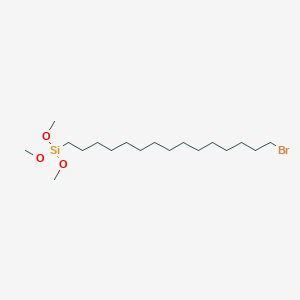
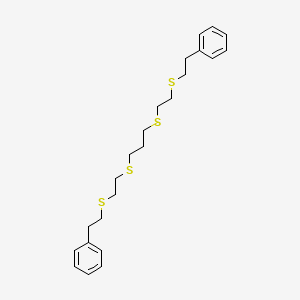
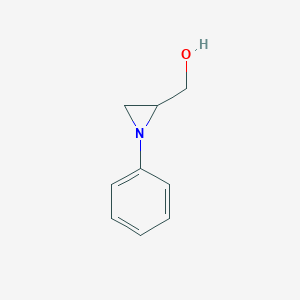
![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
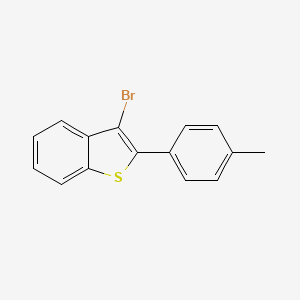

![Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester](/img/structure/B14270477.png)
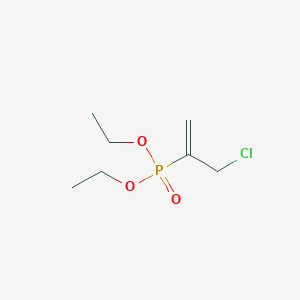
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)
